(2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
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Overview
Description
(2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine sulfonyl group and the phenoxyphenyl group. Common reagents used in these reactions include thionyl chloride, morpholine, and phenol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary but often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and morpholine sulfonyl compounds, such as:
- N-(4-morpholinylsulfonyl)benzamide
- 2-(4-morpholinylsulfonyl)thiazole
- N-(4-phenoxyphenyl)thiazol-2-amine
Uniqueness
What sets (2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H27N3O4S2 |
---|---|
Molecular Weight |
521.7g/mol |
IUPAC Name |
3-ethyl-4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H27N3O4S2/c1-2-30-26(21-8-14-25(15-9-21)36(31,32)29-16-18-33-19-17-29)20-35-27(30)28-22-10-12-24(13-11-22)34-23-6-4-3-5-7-23/h3-15,20H,2,16-19H2,1H3 |
InChI Key |
VBKBWDMACCURGF-UHFFFAOYSA-N |
SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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